molecular formula C15H17NO3S B1617452 N-ethyl-4-methoxy-N-phenylbenzenesulfonamide CAS No. 5343-90-8

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Cat. No.: B1617452
CAS No.: 5343-90-8
M. Wt: 291.4 g/mol
InChI Key: DGFOMHVGOYEGRR-UHFFFAOYSA-N
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Description

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide ( 5343-90-8) is a chemical compound supplied for research and development purposes. It has a molecular formula of C 15 H 17 NO 3 S and a molecular weight of 291.4 g/mol . As a benzenesulfonamide derivative, this compound belongs to a class of molecules with significant importance in medicinal chemistry and chemical synthesis. Sulfonamides, in general, are known for their diverse biological activities and are frequently explored in pharmaceutical research . The specific substitutions on the core sulfonamide structure in this compound suggest its potential value as a key intermediate or building block in organic synthesis, particularly for the development of more complex molecules. Researchers may investigate its properties for applications in areas such as drug discovery and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Ensure all handling and storage procedures adhere to appropriate laboratory safety guidelines.

Properties

IUPAC Name

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-3-16(13-7-5-4-6-8-13)20(17,18)15-11-9-14(19-2)10-12-15/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFOMHVGOYEGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349928
Record name N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5343-90-8
Record name N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonamide Formation via Reaction of Sulfonyl Chloride and Amine

One of the most straightforward and commonly employed methods for preparing N-ethyl-4-methoxy-N-phenylbenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with N-ethyl aniline or related amines under controlled pH and temperature conditions.

  • Procedure:

    • A mixture of 4-methoxybenzenesulfonyl chloride and N-ethyl aniline is suspended in water or an aqueous medium.
    • The pH is adjusted to mildly basic conditions (around pH 10) using sodium carbonate or sodium hydroxide to facilitate the nucleophilic attack of the amine on the sulfonyl chloride.
    • The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
    • After completion, acidification with dilute hydrochloric acid precipitates the sulfonamide product, which is filtered, washed, and purified by recrystallization from ethanol or other suitable solvents.
    • Yields typically range from 85% to 95%, indicating high efficiency of this approach.
  • Key Notes:

    • Maintaining the pH during the reaction is critical to avoid hydrolysis of the sulfonyl chloride and to promote amide bond formation.
    • The reaction is generally performed at ambient temperature to minimize side reactions.
    • The use of water as a solvent enhances environmental friendliness and cost-effectiveness.

This method is supported by classical sulfonamide synthesis protocols and has been reported with high reproducibility and scalability.

Sulfonamide Synthesis via Sulfonyl Chloride and Aniline Derivatives

Another variant involves the use of substituted anilines, such as 4-methoxyaniline (p-anisidine), reacting with benzenesulfonyl chloride to yield the corresponding N-aryl sulfonamide, which can be further alkylated at the nitrogen to install the ethyl group.

  • Stepwise Approach:

    • Formation of N-(4-methoxyphenyl)benzenesulfonamide:
      • Reaction of benzenesulfonyl chloride with 4-methoxyaniline in aqueous basic medium at room temperature.
      • Product isolated by filtration and recrystallization.
    • N-Alkylation:
      • The sulfonamide is treated with ethyl halides (e.g., ethyl bromide) in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., DMF).
      • This step introduces the N-ethyl substituent, yielding this compound.
  • Advantages:

    • Allows for modular synthesis where the sulfonamide core is first constructed and then functionalized.
    • Enables the introduction of diverse alkyl groups beyond ethyl if desired.
  • Reaction Conditions:

    • Alkylation typically performed at room temperature to moderate heating (25–60°C) for several hours.
    • Careful control of stoichiometry and reaction time is necessary to avoid over-alkylation.

This method was demonstrated in the synthesis of various N-substituted sulfonamides with high yields and purity.

Catalytic and Metal-Promoted Synthesis Methods

Recent advances have introduced catalytic methods for the preparation of N-arylsulfonamides, including iron-promoted reactions and lithiation strategies.

  • Iron-Promoted Reaction:

    • Nitroarenes and sulfonyl chlorides react in the presence of iron catalysts under mild conditions to form N-arylsulfonamides.
    • The reaction is carried out in aqueous medium at elevated temperatures (~60°C) for extended times (up to 36 hours), followed by extraction and purification.
    • This method offers a greener alternative with reduced use of hazardous reagents.
  • Lithiation and Subsequent Functionalization:

    • Secondary benzenesulfonamides can be lithiated using n-butyllithium at low temperatures to generate reactive intermediates.
    • These intermediates can be trapped with electrophiles to introduce various substituents, including ethyl groups.
    • The process requires strict anhydrous and inert atmosphere conditions (argon or nitrogen) and careful temperature control (typically -78°C to 0°C).

Multi-Step Nitration and Substitution Routes (Related Analogues)

Though focused on this compound, some synthetic routes involve nitration or other substitutions on the aromatic ring either before or after sulfonamide formation.

  • Nitration:

    • This compound can be nitrated using nitric and sulfuric acid mixtures under controlled temperature to introduce nitro groups at specific positions.
    • This is generally a multi-step process requiring purification by crystallization or chromatography.
  • Substitution Reactions:

    • The methoxy group can be replaced or modified via nucleophilic aromatic substitution using strong bases or nucleophiles under appropriate conditions.
    • These modifications allow tuning of the compound’s chemical and biological properties.

Representative Data Table: Comparison of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Notes
Direct Sulfonyl Chloride + Amine 4-Methoxybenzenesulfonyl chloride + N-ethyl aniline Aqueous base, room temp, pH ~10 85–95 Simple, high yield, scalable
Sulfonamide + N-Alkylation N-(4-Methoxyphenyl)benzenesulfonamide + ethyl halide Base (NaH), aprotic solvent, RT-60°C 80–90 Modular, allows diverse alkyl groups
Iron-Promoted Nitroarene + Sulfonyl chloride Nitroarenes + sulfonyl chlorides + Fe catalyst Aqueous, 60°C, 36 h 70–85 Green chemistry approach
Lithiation + Electrophilic substitution Secondary benzenesulfonamide + n-BuLi + electrophile Anhydrous, inert atmosphere, low temp 60–80 Requires strict conditions
Nitration of sulfonamide This compound + HNO3/H2SO4 Controlled temp, acid mixture 60–75 Multi-step, requires purification

Summary of Research Findings and Practical Considerations

  • The direct reaction of 4-methoxybenzenesulfonyl chloride with N-ethyl aniline under basic aqueous conditions is the most straightforward and widely used method, providing high yields and operational simplicity.
  • Post-sulfonamide N-alkylation is a versatile route when starting from N-aryl sulfonamides, allowing structural diversification.
  • Catalytic methods such as iron-promoted coupling offer environmentally friendly alternatives but require longer reaction times and catalyst handling.
  • Lithiation strategies enable precise functionalization but demand rigorous inert atmosphere and temperature control, limiting their practicality for large-scale synthesis.
  • Nitration and substitution reactions on the aromatic ring are useful for derivative synthesis but are typically subsequent steps rather than initial preparation methods.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-4-methoxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is typically synthesized via the reaction of 4-methoxybenzenesulfonyl chloride with N-ethyl-N-phenylamine under basic conditions. The common solvents used include dichloromethane or chloroform, with bases like triethylamine or pyridine to neutralize hydrochloric acid formed during the reaction.

Synthetic Route Overview:

Step Reagents Conditions
14-Methoxybenzenesulfonyl chloride + N-ethyl-N-phenylamineBasic conditions (triethylamine/pyridine)
2Solvent (Dichloromethane/Chloroform)Stirring at room temperature

Applications in Chemistry

In the realm of organic synthesis, this compound serves as a crucial building block for the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions:

Reactions Involving this compound:

  • Oxidation: Can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The nitro group (if present) can be reduced to an amine.
  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Biological Research Applications

This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein interactions. It acts as a ligand in binding studies, making it valuable for investigating enzyme mechanisms and drug interactions.

Activity Description
Enzyme InhibitionInhibits various enzymes due to the presence of the sulfonamide group.
Protein Binding StudiesUsed to study protein-protein interactions and cellular pathways.
Therapeutic PotentialInvestigated for use in cancer treatment and other diseases related to enzyme dysregulation .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for various applications in the chemical manufacturing industry.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of sulfonamides similar to this compound:

Case Study Highlights:

  • In Vitro Studies: Compounds similar to this compound have been evaluated for their ability to induce NQO1 enzyme activity, a marker for Nrf2 activation.
  • In Vivo Studies: Animal models have shown that certain derivatives can significantly reduce tumor size, indicating potential anticancer properties .

Mechanism of Action

The mechanism of action of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between N-ethyl-4-methoxy-N-phenylbenzenesulfonamide and related sulfonamides:

Compound Name Substituents on Sulfonamide Nitrogen Aromatic Ring Substituents Key Structural Features References
This compound Ethyl, Phenyl 4-Methoxy High lipophilicity; para-methoxy enhances polarity
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide None (monosubstituted) 4-Methyl, 4-Methoxy Simpler structure; lacks N-ethyl/N-phenyl
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl, 2-Methoxyphenyl None Ortho-methoxy reduces steric hindrance
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide Benzyl, Ethyl 4-Methyl Benzyl group increases bulk and π-stacking
N-(3-Chloro-2-methylphenyl)sulfamoyl derivative Chloro, Methyl 4-Methoxy Chloro substituent enhances electrophilicity

Physicochemical Properties

  • Solubility: The para-methoxy group in this compound improves aqueous solubility compared to non-polar derivatives like N-benzyl-N-ethyl-4-methylbenzenesulfonamide . However, its lipophilicity (log P) is higher than monosubstituted analogs due to the N-ethyl and N-phenyl groups .
  • Melting Points : Bulkier substituents (e.g., benzyl in ) generally increase melting points, whereas flexible groups (e.g., ethyl in ) reduce them.
  • Spectroscopic Data : NMR and IR spectra of similar compounds (e.g., ) show characteristic signals for sulfonamide SO₂ (1130–1370 cm⁻¹ in IR) and methoxy groups (δ 3.7–3.9 ppm in ¹H NMR).

Biological Activity

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group, a methoxy group, and a sulfonamide moiety. This unique structure influences its reactivity and biological interactions. The sulfonamide group is known for its ability to interact with various enzymes and receptors, potentially leading to significant biological effects.

The biological activity of this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
  • Receptor Modulation : It may also interact with receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related benzenesulfonamides have shown effectiveness against various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated significant antimicrobial activity at low minimum inhibitory concentrations (MICs) .

CompoundMIC (µg/mL)Target Organisms
4-(2-aminoethyl)-benzenesulfonamide0.007Bacillus subtilis
N-(4-nitrophenyl)-benzene-sulfonamide0.01Staphylococcus aureus
This compoundTBDTBD

Cardiovascular Effects

In studies examining cardiovascular impacts, related sulfonamides have shown the ability to decrease perfusion pressure in isolated rat heart models. This suggests potential applications in cardiovascular therapies . The interaction with calcium channels may play a crucial role in these effects, warranting further investigation into this compound's influence on cardiac function.

Case Studies and Research Findings

  • Antimicrobial Studies : A series of benzenesulfonamides were tested for their antimicrobial efficacy against Gram-positive bacteria. Compounds similar to this compound demonstrated potent activity, suggesting that this compound may also possess similar properties .
  • Cardiovascular Research : In a study evaluating the effects of different sulfonamides on coronary resistance and perfusion pressure, significant reductions were noted with certain derivatives. This highlights the potential for this compound to influence cardiovascular parameters positively .

Q & A

Q. What are the standard synthetic routes for preparing N-ethyl-4-methoxy-N-phenylbenzenesulfonamide?

The synthesis typically involves sulfonylation of an amine precursor with a sulfonyl chloride derivative. For example, reacting 4-methoxybenzenesulfonyl chloride with N-ethylaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane), followed by purification via recrystallization or column chromatography. Characterization includes 1^1H NMR (δ 1.2 ppm for ethyl CH3, δ 3.8 ppm for methoxy OCH3) and FT-IR (S=O stretching ~1350–1150 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • 1^1H/13^{13}C NMR : Assign methoxy (δ 3.8–4.0 ppm), ethyl (δ 1.2–1.4 ppm), and aromatic protons (δ 6.8–7.8 ppm).
  • X-ray crystallography : Resolves bond lengths (e.g., S–N ~1.63 Å) and dihedral angles between aromatic rings .
  • Mass spectrometry (ESI/HRMS) : Confirms molecular ion [M+H]⁺ (e.g., m/z 320.1 for C₁₅H₁₇NO₃S).
  • FT-IR : Validates sulfonamide (S=O) and methoxy (C–O–C) functional groups .

Q. How can researchers confirm the molecular structure and purity of this compound?

Combine single-crystal X-ray diffraction (refined via SHELXL ) with 2D NMR (COSY, HSQC) to resolve overlapping signals. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% peak area .

Q. What solvent systems and reaction conditions optimize yield in sulfonamide synthesis?

Polar aprotic solvents (e.g., DMF, THF) at 0–5°C minimize side reactions. Stoichiometric bases (e.g., 1.2 eq. triethylamine) enhance nucleophilicity. Yields improve with slow addition of sulfonyl chloride to the amine (70–85% typical) .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Hydrolysis of sulfonyl chloride : Use anhydrous solvents and inert atmosphere.
  • N-alkylation instead of sulfonylation : Control temperature (<10°C) and avoid excess base.
  • Byproduct formation : Monitor via TLC and employ gradient column chromatography for separation .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic and crystallographic data?

Contradictions (e.g., unexpected NOE correlations vs. X-ray torsion angles) require multi-technique validation :

  • Re-examine NMR sample for impurities (e.g., DMSO-d₆ solvent shifts).
  • Perform DFT calculations (e.g., Gaussian 16) to compare theoretical/experimental structures.
  • Use Hirshfeld surface analysis to assess crystal packing effects on bond distances .

Q. What strategies optimize crystallization for high-resolution structural analysis?

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Seeding : Introduce microcrystals to induce controlled nucleation.
  • Temperature gradients : Gradual cooling (0.5°C/hr) enhances crystal quality. Refinement via SHELXL-2018 accounts for disorder and thermal motion .

Q. How does computational modeling enhance understanding of this compound’s reactivity?

  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina.
  • DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the sulfonamide group.
  • MD simulations : Assess solvation effects on conformation (e.g., N–S bond rotation barriers) .

Q. What methodologies are used to analyze bioactivity data against contradictory literature reports?

  • Dose-response curves : Validate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).
  • SAR studies : Compare substituent effects (e.g., methoxy vs. ethoxy) on activity.
  • Meta-analysis : Apply statistical tools (e.g., Forest plots) to reconcile divergent results from similar compounds .

Q. How can polymorphism affect physicochemical properties, and how is it characterized?

Polymorphs alter solubility and bioavailability. Techniques include:

  • PXRD : Distinguish crystal forms (e.g., Form I vs. Form II).
  • DSC/TGA : Measure melting points and thermal stability.
  • Raman spectroscopy : Identify lattice vibrations unique to each polymorph .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

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